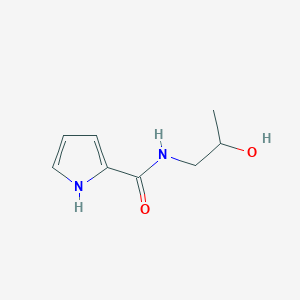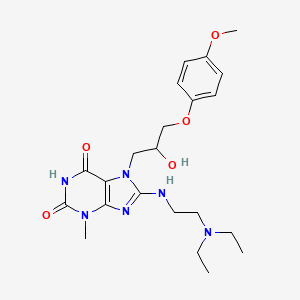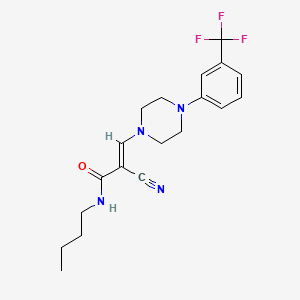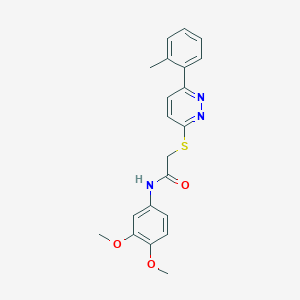
3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds such as 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones has been achieved from corresponding 3-benzyloxy-β-lactams, which were then transformed into new building blocks for constructing various compounds including 1,3-oxazinan-2-ones . Another approach for synthesizing 2-oxazolidinones involves a one-step process using base-catalyzed CO₂-fixation and aza-Michael addition, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of triazolo[4,3a]azepin-3-one(thiol) from hexanolactam suggests that similar methods could be used for synthesizing azepan-related compounds .
Molecular Structure Analysis
While the exact molecular structure of "3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride" is not provided, the structure of an adduct from 3-dimethylamino-2,2-dimethyl-2H-azirine and 3-methyl-2,4-diphenyl-1,3-oxazolium-5-olate has been determined by X-ray analysis, indicating that detailed structural analysis of related compounds is feasible .
Chemical Reactions Analysis
The chemical properties and reactions of related compounds have been explored, such as the acylation of amino groups, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents . These studies provide a foundation for understanding the reactivity of the azepan-4-yl moiety and the oxazolidin-2-one ring in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "this compound" are not directly discussed in the provided papers. However, the properties of similar heterocyclic compounds, such as their bioactivity and potential as drug precursors, are noted . These insights can be used to infer the potential properties of the compound , such as solubility, stability, and reactivity.
Applications De Recherche Scientifique
Synthesis of Pharmacologically Active Molecules
This compound has been explored for its potential in creating pharmacologically active molecules. For example, it has been used as a key intermediate in the synthesis of neurokinin-1 receptor antagonists, which show efficacy in pre-clinical tests relevant to clinical outcomes in emesis and depression (Harrison et al., 2001). Another study focused on synthesizing novel compounds with potential herbicidal activities against rape and barnyard grass, highlighting the versatility of this compound in generating structurally diverse molecules with practical applications (Wang et al., 2006).
Utility in Organic Synthesis
Its utility extends to organic synthesis, where it serves as a foundational structure for creating a variety of chemically significant compounds. Research has shown its involvement in the synthesis of chiral oxazolidin-2-ones, which are valuable as chiral auxiliaries and possess biologically interesting activities. One study demonstrated a practical one-pot preparation method for these compounds, indicating their importance in synthetic chemistry (Barta et al., 2000). Another study highlighted the synthesis of constrained analogues of opioid peptides, where the oxazolidin-2-one framework was utilized to induce significant shifts in affinity and selectivity towards opioid receptors, showcasing the therapeutic potential of derivatives of this compound (Ballet et al., 2005).
Propriétés
IUPAC Name |
3-(azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2)8-13(10(14)15-11)9-4-3-6-12-7-5-9;/h9,12H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYYXQQQAUDZOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(=O)O1)C2CCCNCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2506962.png)


![4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2506967.png)
![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2506969.png)

![Naphtho[2,1-b]furan, 1,2-dimethyl-](/img/structure/B2506973.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2506974.png)
![[(2-Ethylhexyl)oxy]benzene](/img/structure/B2506975.png)


![N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2506980.png)

